

A Comparative Guide to Current DCAF1 Inhibitors, Featuring OICR-8268

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Compound of Interest		
Compound Name:	OICR-8268	
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DDB1 and CUL4 associated factor 1 (DCAF1), also known as VprBP, has emerged as a critical player in cellular protein degradation pathways and a promising target for therapeutic intervention in oncology and virology.[1][2][3] As a substrate receptor for the Cullin-RING E3 ubiquitin ligase complexes CRL4DCAF1 and EDVP, DCAF1 is integral to cell cycle regulation, DNA damage response, and other vital cellular processes.[1][4][5] Its role is further highlighted by its hijacking by viral proteins, such as HIV-1 Vpr, to induce cell cycle arrest and promote viral pathogenesis.[1][6][7] This central role has spurred the development of small molecule inhibitors to modulate its activity, with significant recent advancements in identifying potent and selective binders.

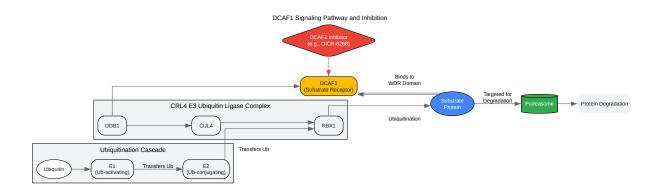
This guide provides a comparative overview of current, publicly disclosed DCAF1 inhibitors, with a special focus on the well-characterized compound **OICR-8268**. We will delve into their binding affinities, cellular activities, and the experimental methodologies used for their evaluation.

DCAF1 Signaling and Inhibition

DCAF1 functions as a substrate receptor, bringing specific proteins to the CRL4 E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation. Inhibitors of DCAF1 typically target the WD40 repeat (WDR) domain, a key site for protein-protein interactions, thereby preventing substrate binding and downstream ubiquitination. The development of these inhibitors opens avenues for direct therapeutic applications and for the



creation of Proteolysis Targeting Chimeras (PROTACs), which can redirect the E3 ligase activity of DCAF1 to degrade specific proteins of interest.[1][6]



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Caption: DCAF1 as a substrate receptor in the CRL4 E3 ligase complex and the mechanism of its inhibition.

Comparative Analysis of DCAF1 Inhibitors

The landscape of DCAF1 inhibitors is rapidly evolving. The following table summarizes the key quantitative data for prominent, publicly disclosed inhibitors.



Compound	Discovery Method	Binding Affinity (KD)	Cellular Activity (EC50)	Selectivity	Key Features
OICR-8268	Structure- guided optimization of a DEL screen hit[1] [6]	38 nM (SPR) [6][8], 216 ± 76 nM (ITC) [9][10], 278 nM (ITC)[11]	10.5 μM (CETSA in NCI-H460 cells)[8]	High affinity for the DCAF1 WDR domain[11]	Potent, reversible ligand; serves as a tool compound for PROTAC development. [1][6][12]
Z1391232269	DNA- Encoded Library (DEL) screen[1][6]	11.5 ± 4.2 μM (SPR)[6], 9 μΜ (ITC)[1][6]	Not reported	Confirmed hit from initial screen[6]	Initial hit compound that led to the development of OICR- 8268.[1][6]
CYCA-117- 70	Al-driven virtual screen (MatchMaker) [5][13]	~70 µM (SPR)[5][13]	Not reported	Selective for DCAF1 WDR domain over WDR5.[5][13]	Novel scaffold identified through computationa I methods.[5]
OICR-41103	Derived from OICR- 8268[14][15]	Not explicitly stated, but described as a potent, selective, and cell-active probe.[14]	Not explicitly stated	Potent and selective[14]	Chemical probe developed from OICR-8268, with a co-crystal structure available.[14]

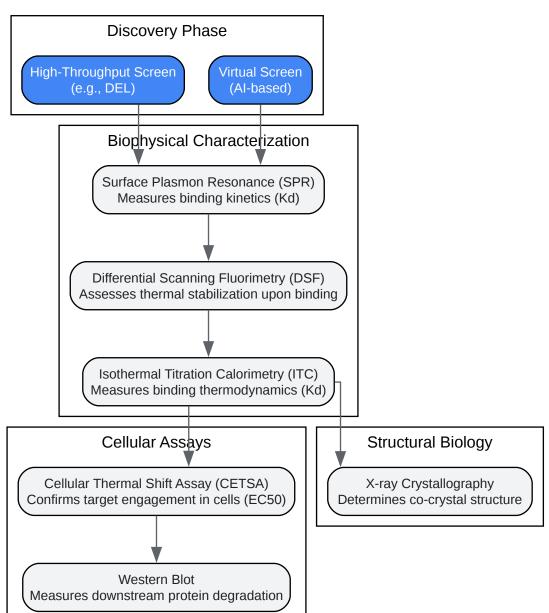


DBt-10	PROTAC developed using a	Not applicable (PROTAC)	Potently degrades BTK	Selective for BTK degradation	DCAF1- based BTK PROTAC that overcomes
	DCAF1 binder[16][17]				resistance to CRBN-based degraders.
					[16][17]

Experimental Protocols

The characterization of DCAF1 inhibitors relies on a suite of biophysical and cellular assays to determine their binding affinity, target engagement, and functional effects.





Experimental Workflow for DCAF1 Inhibitor Characterization

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Caption: A typical workflow for the discovery and characterization of DCAF1 inhibitors.

Key Experimental Methodologies:

• Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (KD) and kinetics of the inhibitor to the purified DCAF1 WDR domain.[6] The DCAF1 protein



is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to monitor the binding and dissociation rates.

- Differential Scanning Fluorimetry (DSF): DSF is employed to assess the thermal stabilization of the DCAF1 protein upon ligand binding.[6] An increase in the melting temperature of the protein in the presence of the inhibitor indicates a direct binding interaction.
- Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the binding
 affinity (KD) and thermodynamic parameters of the interaction between the inhibitor and the
 DCAF1 protein in solution.[6] It involves titrating the inhibitor into a solution containing the
 DCAF1 protein and measuring the heat changes associated with binding.
- Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target
 engagement within a cellular context.[1][6] Cells are treated with the inhibitor, heated to
 various temperatures, and the amount of soluble DCAF1 protein remaining is quantified. A
 shift in the melting curve of DCAF1 in the presence of the inhibitor indicates cellular binding
 and is used to determine the EC50 value.

Future Directions and Conclusion

The discovery of potent and selective DCAF1 inhibitors like **OICR-8268** marks a significant step forward in targeting this E3 ligase. These molecules not only serve as valuable research tools to further probe the biological functions of DCAF1 but also provide a strong foundation for the development of novel therapeutics.[1][6][12] The continued exploration of diverse chemical scaffolds, aided by both experimental and computational screening methods, is expected to yield a new generation of DCAF1-targeted drugs and PROTACs with enhanced properties and clinical potential. The ability of DCAF1-based PROTACs to overcome resistance mechanisms observed with other E3 ligases further underscores the importance of this target in the expanding field of targeted protein degradation.[16][17]

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